(3,3-Dichloropropyl)phosphonic acid
Description
Historical Context and Evolution of Organophosphorus Compound Research
The journey of organophosphorus chemistry began in the 19th century. One of the earliest milestones was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont. researchgate.net However, the toxic properties of TEPP were not discovered until much later. researchgate.net The early 20th century saw systematic investigations into the synthesis of these compounds, with Michaelis's work on the reactions of trialkyl phosphites with alkyl halides in 1898 being a notable advancement, leading to the formation of dialkyl phosphonates with a stable P-C bond. researchgate.net
The field experienced a significant surge in interest and research during the 1930s and 1940s, largely driven by the work of German chemist Gerhard Schrader and his team at IG Farben. researchgate.netnih.gov Their research, initially aimed at developing new insecticides, led to the discovery of highly toxic organophosphorus compounds, some of which were later classified as nerve agents like tabun, sarin, and soman. nih.govd-nb.info This dual-use nature—as both potent pesticides and chemical warfare agents—catapulted organophosphorus chemistry to the forefront of scientific and governmental research. d-nb.info Following World War II, research in the United States and other countries expanded, with a focus on creating less toxic insecticides for agricultural use, such as parathion (B1678463) and malathion. mdpi.com
In the latter half of the 20th century, the applications of organophosphorus compounds diversified significantly. Beyond their use as pesticides, they became crucial as flame retardants, plasticizers, and petroleum additives. researchgate.net The unique properties of the phosphonic acid moiety, in particular, have led to its incorporation into a wide range of functional molecules, including pharmaceuticals and advanced materials. wikipedia.org
Fundamental Characteristics of Phosphonic Acids (RPO(OH)₂) in Organic Chemistry
Phosphonic acids are organophosphorus compounds with the general formula RPO(OH)₂, where 'R' is an organic substituent directly bonded to the phosphorus atom. This direct and stable carbon-phosphorus (C-P) bond distinguishes them from phosphate (B84403) esters, which have a P-O-C linkage.
The key characteristics of phosphonic acids are summarized in the table below:
| Property | Description |
| Structure | Phosphonic acids feature a tetrahedral phosphorus center. The P=O double bond is shorter than the two P-OH single bonds. For example, in methylphosphonic acid, the P=O bond length is approximately 1.499 Å, while the P-OH bonds are around 1.544 Å. wikipedia.org |
| Acidity | They are diprotic acids, meaning they can donate two protons. The first pKa value typically ranges from 1 to 2.5, and the second pKa is in the range of 6 to 8. These values are influenced by the electronic properties of the organic substituent (R). wikipedia.org |
| Solubility | Phosphonic acids are generally nonvolatile solids. Their solubility in organic solvents is poor, but they are soluble in water and alcohols. The solubility in water is significantly enhanced in basic media upon deprotonation. nih.govbeilstein-journals.org |
| Coordination | The three oxygen atoms of the phosphonic acid group can participate in coordination or iono-covalent bonds with metal ions. This property is extensively used in the design of metal-organic frameworks (MOFs) and for surface functionalization. nih.govwikipedia.org |
| Bioisosterism | The phosphonate (B1237965) group is considered a stable bioisostere of the phosphate group. This structural mimicry allows phosphonate-containing molecules to interact with biological systems, leading to applications as drugs (e.g., the antiviral Tenofovir) and enzyme inhibitors. wikipedia.orgbeilstein-journals.org |
The synthesis of phosphonic acids often proceeds through the hydrolysis of their corresponding esters, known as phosphonates. google.com The Michaelis-Arbuzov reaction is a classic and versatile method for forming the C-P bond to create dialkyl phosphonate precursors. beilstein-journals.org
Rationale for Investigating (3,3-Dichloropropyl)phosphonic Acid
The specific compound this compound is a subject of academic interest due to its unique structural features and the potential for these features to impart novel properties and reactivity.
Unique Structural Features and Potential for Diverse Reactivity
The structure of this compound combines a phosphonic acid moiety with a propyl chain containing two chlorine atoms on the same carbon (a geminal dichloride). This combination suggests several avenues for reactivity:
The Phosphonic Acid Group: As discussed, this group can act as a strong chelating agent for metal ions, be used to modify surfaces, or be incorporated into polymers.
The Dichloroalkyl Group: The two chlorine atoms are electron-withdrawing, which can influence the acidity of the phosphonic acid group. Furthermore, the geminal dichloride moiety itself can be a site for chemical transformations, such as elimination reactions to form an unsaturated system or nucleophilic substitution, although the latter is generally difficult at a saturated carbon. The presence of two halogens on the terminal carbon offers a unique reactive handle compared to monohalogenated analogues.
Analogies to Other Halogenated Organophosphorus Compounds
Halogenated organophosphorus compounds are a well-established class of chemicals, most notably used as flame retardants. nih.gov Compounds like Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) are structurally related to this compound. google.com The flame-retardant properties of these compounds arise from the synergistic effect of phosphorus and halogen atoms. researchgate.net Upon heating, phosphorus-based compounds can form a char layer on the material's surface, while the halogen atoms can act as radical scavengers in the gas phase, inhibiting the combustion process. mdpi.com
By analogy, this compound could be investigated for similar properties or as a monomer for creating new flame-retardant polymers. The direct C-P bond in the phosphonic acid offers greater thermal and hydrolytic stability compared to the P-O-C bond in phosphate esters like TDCPP, which could be an advantage in high-performance materials.
The table below compares the subject compound with a well-known halogenated organophosphate flame retardant.
| Feature | This compound | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) |
| Compound Class | Phosphonic Acid | Phosphate Ester |
| P-C/P-O Bond | Contains a direct, stable C-P bond. | Contains P-O-C ester linkages. |
| Halogen Position | Two chlorine atoms on the terminal (C3) carbon. | One chlorine atom on each of the two methyl groups of the propyl chains. |
| Potential Function | Monomer for polymers, surface modifier, metal chelator, potential flame retardant. | Additive flame retardant, plasticizer. |
| Reactivity Center | Acidic protons, coordination sites on the phosphonate group; dichlorinated carbon. | Ester linkages are susceptible to hydrolysis. |
Academic Relevance in Advanced Materials and Synthetic Methodologies
The investigation of this compound holds academic relevance in several areas. The synthesis of ω-haloalkylphosphonic acids, like the title compound, presents challenges and opportunities for developing new synthetic methods. These compounds are valuable bifunctional building blocks, allowing for the introduction of a phosphonic acid group onto a substrate via reactions at the halogenated carbon.
In materials science, the ability of phosphonic acids to self-assemble on various oxide surfaces is of great interest for creating functional coatings, corrosion inhibitors, and interfaces for electronic devices. wikipedia.org The presence of the dichloropropyl group could be used to anchor these molecules to a surface via the phosphonic acid, while the dichloro-end could be further functionalized or used to initiate polymerization from the surface. This could lead to the development of novel hybrid organic-inorganic materials with tailored properties.
Structure
3D Structure
Properties
Molecular Formula |
C3H7Cl2O3P |
|---|---|
Molecular Weight |
192.96 g/mol |
IUPAC Name |
3,3-dichloropropylphosphonic acid |
InChI |
InChI=1S/C3H7Cl2O3P/c4-3(5)1-2-9(6,7)8/h3H,1-2H2,(H2,6,7,8) |
InChI Key |
IUUAEZNVBFLGMR-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dichloropropyl Phosphonic Acid
Strategies for Carbon-Phosphorus Bond Formation
The creation of the carbon-phosphorus (C-P) bond is a fundamental step in the synthesis of phosphonic acids. Various methods have been developed, which can be broadly categorized into two main approaches: the hydrolysis of pre-formed phosphonate (B1237965) esters and the direct formation of the P-C bond.
Phosphonate Hydrolysis Routes
This widely used strategy involves the initial synthesis of a phosphonate ester, which is subsequently hydrolyzed to yield the desired phosphonic acid. The stability of the ester group allows for purification and characterization before the final deprotection step.
A common and straightforward method for obtaining phosphonic acids is the acidic hydrolysis of their corresponding dialkyl esters. nih.govresearchgate.net This process is typically carried out by heating the phosphonate ester in the presence of a strong acid, such as hydrochloric acid (HCl). nih.govresearchgate.net For instance, the synthesis of (3,3-Dichloropropyl)phosphonic acid can be achieved through the hydrolysis of a precursor like dimethyl (2,3-dichloropropyl)phosphonate.
The reaction generally proceeds in two consecutive steps, with the removal of the first alkyl group followed by the second. nih.gov The rate of hydrolysis can be influenced by the nature of the alkyl group, with isopropyl esters often hydrolyzing faster than methyl esters under acidic conditions. nih.govreddit.com However, these conditions can be harsh, sometimes requiring prolonged refluxing with concentrated acid. nih.gov
| Precursor | Reagent | Product |
| Dimethyl (2,3-dichloropropyl)phosphonate | Hydrochloric Acid (HCl) | This compound |
The McKenna reaction offers a milder alternative to acidic hydrolysis for the dealkylation of phosphonate esters. doaj.orgnih.gov This method utilizes bromotrimethylsilane (B50905) (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate. nih.govresearchgate.net This intermediate is then readily cleaved by solvolysis with an alcohol, such as methanol (B129727), or water to yield the final phosphonic acid. researchgate.netnih.gov
A significant advantage of the McKenna reaction is its high chemoselectivity and the often-quantitative yields achieved under mild conditions, which can prevent the degradation of sensitive functional groups that might occur during strong acid hydrolysis. doaj.orgresearchgate.net The reaction is versatile and can be accelerated using microwave irradiation. researchgate.net However, the formation of alkyl bromide as a byproduct can sometimes lead to side reactions if not properly controlled. nih.gov
General Steps of the McKenna Reaction: nih.gov
Silylation: The dialkyl phosphonate reacts with bromotrimethylsilane (BTMS) to form a bis(trimethylsilyl) ester.
Solvolysis: The silyl (B83357) ester intermediate is treated with an alcohol (e.g., methanol) or water to produce the phosphonic acid.
| Reagent | Function |
| Bromotrimethylsilane (BTMS) | Dealkylation of the phosphonate ester |
| Methanol or Water | Solvolysis of the silyl ester intermediate |
Catalytic hydrogenolysis is a valuable technique for the deprotection of benzyl (B1604629) esters. This method can be adapted for the synthesis of this compound by using a dibenzyl (3,3-dichloropropyl)phosphonate precursor. The process typically involves the use of a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like tetrahydroxydiboron. researchgate.net
This debenzylation occurs under mild conditions and is highly selective, making it suitable for molecules with other sensitive functional groups. researchgate.net The benzyl groups are cleaved to yield the phosphonic acid and toluene (B28343) as a byproduct.
| Precursor | Catalyst | Hydrogen Source | Product |
| Dibenzyl (3,3-dichloropropyl)phosphonate | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | This compound |
Direct Phosphorus-Carbon Bond Formation Methods
In some synthetic routes, the phosphorus-carbon bond is formed directly, bypassing the need for a pre-formed phosphonate ester. These methods can be more atom-economical and efficient in certain cases.
Phosphorous acid (H₃PO₃), also known as phosphonic acid, can be used as a direct source of phosphorus for the formation of the P-C bond. researchgate.netwikipedia.orgbeilstein-journals.org This approach involves reacting phosphorous acid with a suitable halogenated precursor. While specific examples for the direct synthesis of this compound are not detailed in the provided context, the general principle involves the nucleophilic character of phosphorous acid reacting with an electrophilic carbon center of a halogenated alkane or alkene.
The industrial preparation of phosphorous acid itself often involves the hydrolysis of phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgbyjus.comgoogle.com The purification of phosphonic acids synthesized through these direct methods can be challenging due to their high polarity. beilstein-journals.org
| Phosphorus Source | Precursor Type |
| Phosphorous Acid (H₃PO₃) | Halogenated Alkane/Alkene |
Arbuzov-Type Reactions
The Michaelis-Arbuzov reaction is a cornerstone in the formation of phosphorus-carbon bonds and is widely used for synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org The reaction typically involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. wikipedia.org The general mechanism initiates with the SN2 attack of the nucleophilic phosphorus on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by the dealkylation of the intermediate by the displaced halide anion to yield the final product. organic-chemistry.org
While the classical Arbuzov reaction is a powerful tool, its direct application to form this compound would involve the reaction of a trialkyl phosphite (B83602) with 1,1-dichloro-3-halopropane. The reactivity of the alkyl halide is a critical factor, with the general trend being R'–I > R'–Br > R'–Cl. jk-sci.com Primary alkyl halides are most effective, while secondary and tertiary halides are less so. jk-sci.com The reaction often requires elevated temperatures, typically between 120 °C and 160 °C, for phosphite esters. wikipedia.org
Variations and improvements to the Michaelis-Arbuzov reaction have been developed, including the use of Lewis acid catalysts and silyl phosphites (Silyl-Arbuzov reaction). nih.gov For instance, trimethylsilyl (B98337) halides can catalyze the rearrangement of phosphites to phosphonates. nih.gov In the Silyl-Arbuzov reaction, the reactivity order of alkyl halides is reversed compared to the classic method (RCl > RBr > RI). nih.gov
Although specific examples detailing the synthesis of this compound via the Arbuzov reaction are not prevalent in the provided search results, the general principles of the reaction suggest its potential applicability. The reaction has been noted for its utility in synthesizing polyphosphonates. researchgate.net
Synthesis from Dichlorophosphine or Dichlorophosphine Oxide Derivatives
The synthesis of phosphonic acids can be achieved starting from dichlorophosphine or dichlorophosphine oxide derivatives. beilstein-journals.orgresearchgate.net One established method involves the Clay-Kinnear-Perren complex, which is formed from an alkyl chloride or bromide, phosphorus trichloride, and aluminum trichloride. google.com This complex, with the general formula (Alkyl-PCl3)+(AlCl3X)-, can be reacted with a sulfur donor like dialkyl disulfide to produce an alkyl-thiono-phosphonic acid dichloride. google.com Subsequent hydrolysis of the phosphonic acid dichloride would yield the corresponding phosphonic acid. For example, reacting the complex with potassium chloride and dimethyl disulfide can produce methyl-thiono-phosphonic acid dichloride. google.com This route offers a pathway to introduce the alkyl group onto the phosphorus atom, which could potentially be adapted for a 3,3-dichloropropyl group.
Another approach involves the reaction of dichlorophosphines with appropriate reagents to form the P-C bond, followed by hydrolysis to the phosphonic acid. This method is a recognized route for preparing phosphonic acids. researchgate.net
| Starting Material | Reagent(s) | Intermediate/Product | Reference |
| Alkyl Halide, PCl3, AlCl3 | Dialkyl disulfide, KCl | Alkyl-thiono-phosphonic acid dichloride | google.com |
| Dichlorophosphine/Dichlorophosphine Oxide | (Not specified) | This compound | beilstein-journals.orgresearchgate.net |
Reaction Mechanism Elucidation during Synthesis
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols. For the Michaelis-Arbuzov reaction, the mechanism is well-established and proceeds through an initial SN2 attack by the phosphorus atom on the alkyl halide to form a quasiphosphonium intermediate, followed by another SN2 reaction where the halide anion attacks an alkyl group on the phosphorus, leading to the final phosphonate. nih.govresearchgate.net
In syntheses involving dichlorophosphine derivatives, the mechanism would depend on the specific reagents and conditions employed. For instance, in the Clay-Kinnear-Perren reaction, the formation of the key phosphonium complex is a critical step.
Elucidating reaction mechanisms often involves techniques such as kinetic studies, isolation and characterization of intermediates, and computational modeling. While the general mechanisms for key reactions like the Arbuzov are known, specific mechanistic studies for the synthesis of this compound are not detailed in the provided search results.
Optimization of Reaction Parameters and Catalyst Design
Optimizing reaction parameters is crucial for improving yield, purity, and efficiency of a chemical synthesis. rsc.org This can involve systematically varying factors such as temperature, solvent, catalyst, and reactant concentrations. rsc.orgnih.gov Response surface methodology is a statistical approach that can be used to understand the influence of multiple variables and their interactions on a desired outcome. rsc.org
In the context of the Michaelis-Arbuzov reaction, optimization might involve screening different Lewis acid catalysts or adjusting the temperature to minimize side reactions. nih.gov For reactions involving catalysts, the design of the catalyst itself is critical. For instance, in iridium-catalyzed reactions, the choice of ligands can significantly influence the outcome. researchgate.net
The development of efficient synthetic protocols for phosphonic acids often involves careful optimization of reaction conditions to maximize the yield of the desired product. nih.gov While general principles of reaction optimization are well-established, specific optimized conditions for the synthesis of this compound are not provided in the search results.
| Reaction Parameter | Potential for Optimization |
| Temperature | Can influence reaction rate and selectivity. |
| Solvent | Can affect solubility of reactants and intermediates. |
| Catalyst | Choice of catalyst and its loading can impact yield and reaction time. |
| Reactant Concentration | Stoichiometry can be adjusted to drive the reaction to completion. |
Scale-Up Considerations for Laboratory to Pilot Production
The transition of the synthesis of this compound from the laboratory to a pilot plant is a critical step that requires careful consideration of various chemical and engineering parameters. The choice of synthetic route is paramount, with common methods for preparing phosphonic acids involving the hydrolysis of corresponding phosphonates or direct phosphonylation reactions. For industrial-scale production, a method involving the reaction of dichloropropanol (B8674427) and phosphorus pentoxide in the presence of a solid acid catalyst has been proposed for a related compound, tris(1,3-dichloropropyl) phosphonate. google.com This suggests a potential pathway for the synthesis of the target acid, where the scale-up would necessitate a focus on catalyst efficiency, recovery, and reuse to ensure economic viability. google.com
A significant challenge in scaling up phosphonic acid synthesis is managing the reaction's thermal profile. Many synthetic routes are exothermic, and the heat generated must be efficiently dissipated to prevent runaway reactions and ensure product quality. researchgate.net In a pilot plant setting, this requires a move from simple laboratory glassware to jacketed reactors with precise temperature control systems. The reactor design must also account for efficient mixing to ensure homogeneity and consistent reaction rates, which can be a challenge with potentially viscous reaction mixtures.
Furthermore, the choice of raw materials can have a profound impact on the scalability of the process. For instance, synthesis routes starting from phosphorous acid (H₃PO₃) may be preferable to those using phosphorus trichloride (PCl₃) to avoid the generation of corrosive hydrogen chloride (HCl) gas as a byproduct, which would require specialized handling and scrubbing systems at a larger scale. researchgate.net The materials of construction for the reactor and downstream processing equipment are also a critical consideration, given the acidic and potentially corrosive nature of the reaction medium and the final product.
The table below outlines key considerations when scaling up the synthesis of this compound.
| Parameter | Laboratory Scale | Pilot Scale Considerations |
| Reaction Vessel | Glass flasks | Jacketed glass-lined or stainless steel reactors |
| Temperature Control | Heating mantles, ice baths | Automated heating/cooling systems |
| Mixing | Magnetic stir bars | Mechanical overhead stirrers with optimized impeller design |
| Reagent Addition | Manual addition | Controlled addition via pumps |
| Byproduct Handling | Simple venting | Scrubbing systems for corrosive gases (e.g., HCl) |
| Catalyst | Homogeneous or simple heterogeneous | Robust, easily recoverable, and reusable catalyst systems |
| Process Monitoring | Visual observation, TLC | In-line process analytical technology (PAT) |
Isolation and Purification Techniques for Highly Polar Phosphonic Acids
The high polarity of this compound, conferred by the phosphonic acid moiety, presents significant challenges for its isolation and purification. nih.gov Standard purification techniques often need to be adapted to handle these water-soluble and often hygroscopic compounds.
Crystallization is a primary method for purifying phosphonic acids. nih.gov However, these compounds can be difficult to crystallize and may precipitate as sticky solids or oils. researchgate.net Several strategies can be employed to induce crystallization, including:
Solvent Precipitation: Adding a less polar solvent, such as methanol or acetone, to a concentrated aqueous solution of the phosphonic acid can cause it to precipitate. researchgate.net
pH Adjustment: The solubility of phosphonic acids is pH-dependent. Adjusting the pH of an aqueous solution can lead to the crystallization of either the free acid or its salt. For instance, forming the monosodium salt by adjusting the pH to around 4-4.5 can facilitate crystallization. researchgate.net
Use of Counter-ions: The formation of salts with organic bases, such as cyclohexylamine (B46788) or dicyclohexylamine, can yield crystalline solids that are easier to handle and purify. researchgate.net
Recrystallization: When a solid is obtained, recrystallization from polar solvents like acetonitrile, a mixture of methanol and acetone, or water can further enhance purity. nih.gov Care must be taken as phosphonic acids can co-crystallize with water molecules. nih.gov
Chromatographic methods are also employed, particularly for achieving high purity or for separating complex mixtures. Due to the high polarity, conventional normal-phase chromatography is generally ineffective.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique, but modifications are often necessary. nih.gov The use of highly aqueous mobile phases is common, and specialized columns, such as those with porous graphitic carbon stationary phases or mixed-mode columns combining reversed-phase and ion-exchange characteristics, can provide enhanced retention and separation of polar analytes like phosphonic acids. nih.govnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying highly polar compounds. labex.hu HILIC utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase containing a high concentration of an organic solvent and a small amount of water, creating a water-enriched layer on the stationary phase that facilitates the partitioning of polar analytes. labex.huresearchgate.net
Ion-Exchange Chromatography can be effective for purifying phosphonic acids. Strong anion-exchange resins can be used, with elution typically achieved using an aqueous solution of a competing acid, such as formic acid. researchgate.net
Lyophilization (Freeze-Drying) can be a useful technique for obtaining a solid, solvent-free product, especially when crystallization is challenging. Lyophilization of phosphonic acids from a solvent like tert-butanol (B103910) can yield a fine, non-sticky powder, which is a significant improvement over the often gummy solids obtained from evaporation of aqueous solutions. researchgate.net
The following table provides a comparative overview of the primary purification techniques for this compound.
| Technique | Principle | Advantages | Challenges |
| Crystallization | Differential solubility in a given solvent system. | Scalable, cost-effective for bulk purification. | Can be difficult to induce; may yield sticky, hygroscopic solids. researchgate.net |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, suitable for trace impurity removal. | Limited loading capacity, requires specialized columns for highly polar compounds. nih.gov |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase. | Good retention of very polar compounds. | Method development can be complex. labex.hu |
| Ion-Exchange Chromatography | Reversible binding to a charged stationary phase. | High capacity, effective for removing charged impurities. | Requires salt gradients for elution, which then need to be removed. researchgate.net |
| Lyophilization | Sublimation of a frozen solvent. | Yields a dry, solid product; avoids thermal degradation. | Can be time-consuming and energy-intensive; may not remove all impurities. researchgate.net |
Chemical Reactivity and Transformation of 3,3 Dichloropropyl Phosphonic Acid
Acidic Properties and Solution Behavior
The chemical behavior of (3,3-Dichloropropyl)phosphonic acid is fundamentally influenced by its acidic phosphonic acid moiety and its interactions with solvents.
Phosphonic acids, with the general formula R-PO(OH)₂, are diprotic acids, meaning they can donate two protons in succession. researchgate.netwikipedia.org The ionization occurs in two distinct steps, characterized by two acid dissociation constants, pKa₁ and pKa₂.
First Ionization: R-PO(OH)₂ ⇌ R-PO(OH)O⁻ + H⁺ (pKa₁)
Second Ionization: R-PO(OH)O⁻ ⇌ R-PO₃²⁻ + H⁺ (pKa₂)
For typical alkylphosphonic acids, the first pKa value (pKa₁) is generally in the range of 1 to 3, while the second pKa value (pKa₂) falls between 5 and 9. researchgate.net The precise pKa values are significantly influenced by the nature of the organic substituent (R). Electron-withdrawing groups on the alkyl chain increase the acidity of the phosphonic acid, resulting in lower pKa values.
Table 1: General and Estimated pKa Values for Phosphonic Acids This interactive table provides typical pKa ranges for phosphonic acids and estimated values for the title compound based on chemical principles.
| Compound/Class | pKa₁ | pKa₂ | Rationale |
| General Alkylphosphonic Acids | 2–3 | 7–8 | Baseline for unsubstituted alkyl chains. researchgate.net |
| Phosphorous Acid (H₃PO₃) | 1.3 | 6.7 | Represents the parent inorganic acid. wikipedia.org |
| This compound | < 2 | < 7 | Estimated. The strong electron-withdrawing effect of two chlorine atoms is expected to significantly lower both pKa values. |
The solubility and behavior of this compound in different media are dictated by its polarity. The phosphonic acid group is highly polar and capable of forming strong hydrogen bonds, which promotes solubility in aqueous and other polar solvents. solubilityofthings.com
In aqueous media , the compound's solubility is expected to be significant and highly dependent on pH. In acidic solutions (pH < pKa₁), it exists primarily in its neutral, protonated form. As the pH increases, it deprotonates to form the monoanion and then the dianion, whose ionic nature generally enhances water solubility.
In non-aqueous media , its solubility varies. It is expected to be soluble in polar organic solvents like ethanol (B145695) or dimethylformamide (DMF), which can solvate the phosphonic acid group. researchgate.net Conversely, its solubility in non-polar solvents such as hexane (B92381) would be minimal. The presence of the dichloropropyl group, while contributing some non-polar character, is unlikely to overcome the dominant polarity of the phosphonic acid headgroup. Studies on similar ω-haloalkylphosphonates have shown that solvent polarity can influence intramolecular cyclization reactions, although this is more common with longer alkyl chains where a five- or six-membered ring can be formed. researchgate.net
Derivatization of the Phosphonic Acid Moiety
The phosphonic acid group in this compound is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters, amides, anhydrides, and halides.
Esterification of phosphonic acids can yield monoesters or diesters, depending on the reaction conditions and reagents. nih.gov
Mono- and Diester Formation: The reaction of this compound with an alcohol can be promoted by various methods. A particularly versatile method involves the use of orthoesters, such as triethyl orthoacetate, as both a reagent and a solvent. nih.govresearchgate.net The degree of esterification can be controlled by temperature; lower temperatures (e.g., 30 °C) tend to selectively produce the monoester, while higher temperatures favor the formation of the diester. researchgate.net Other established methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov Partial hydrolysis of a diester can also be employed to obtain the monoester. nih.gov
Triester Formation: It is important to note that phosphonic acid triesters cannot be formed directly from the corresponding phosphonic acid, as there are only two acidic hydroxyl groups. Phosphonic triesters are typically synthesized via different routes, such as the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. beilstein-archives.org A patent describes a method for producing a triester, tris(1,3-dichloropropyl) phosphate (B84403), by reacting phosphorus pentoxide with dichlorohydrin in the presence of a solid acid catalyst, but this synthesizes a phosphate triester, not a phosphonate (B1237965). google.com
Table 2: Summary of Esterification Methods for Phosphonic Acids This interactive table outlines common methods for the synthesis of phosphonate esters.
| Product | Method | Reagents | Key Features | Reference |
| Monoester | Selective Esterification | Alcohol, Triethyl Orthoacetate | Reaction at lower temperatures yields the monoester selectively. | researchgate.net |
| Monoester | Partial Hydrolysis | Diester, Base/Acid | Controlled hydrolysis of the diester. | nih.gov |
| Diester | Direct Esterification | Alcohol, Triethyl Orthoacetate | Reaction at higher temperatures drives the formation of the diester. | researchgate.net |
| Diester | Mitsunobu Reaction | Alcohol, DIAD, TPP | Used for synthesizing symmetric diesters from the phosphonic acid. | google.com |
Phosphonamides are derivatives where one or both hydroxyl groups of the phosphonic acid are replaced by an amino group. A common route to these compounds involves a two-step process. First, the phosphonic acid is converted into a more reactive intermediate, the phosphonic dihalide. This intermediate is then reacted with a primary or secondary amine to form the desired phosphonamide. nih.gov
Alternatively, modern coupling agents can facilitate the direct formation of the P-N bond. Propanephosphonic acid anhydride (B1165640) (T3P®), a widely used peptide coupling agent, is highly effective for this transformation. core.ac.ukdeepdyve.com It activates the phosphonic acid, allowing for a direct and efficient reaction with an amine under relatively mild conditions to produce phosphonamides. researchgate.net
Phosphonic Halides: this compound can be converted to its corresponding phosphonic dihalide, most commonly the dichloride, by treatment with a variety of chlorinating agents. stackexchange.com Reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅) are effective for this transformation. nih.govbyjus.com The resulting (3,3-Dichloropropyl)phosphonic dichloride is a valuable and reactive intermediate for synthesizing other derivatives, particularly phosphonamides and mixed esters. nih.govstackexchange.com
Phosphonic Anhydrides: Phosphonic anhydrides are formed by the dehydration of phosphonic acids. A well-known example is propanephosphonic acid anhydride (T3P®), which exists as a stable cyclic trimer. wikipedia.orgnih.gov This cyclic anhydride is not typically isolated from small-scale laboratory reactions but is a commercially available reagent renowned for its efficacy as a water scavenger and coupling agent in a variety of chemical reactions, including amide bond formation and the synthesis of heterocycles. core.ac.ukresearchgate.net The formation of an anhydride from this compound would likely proceed via a similar dehydration mechanism, potentially yielding a cyclic trimer.
Salt Formation with Inorganic and Organic Bases
As a dibasic acid, this compound readily reacts with a variety of inorganic and organic bases to form the corresponding phosphonate salts. The acidity of phosphonic acids is well-documented, with the first proton having a pKa in the range of 0.5 to 3 and the second proton having a pKa between 5 and 9. researchgate.netd-nb.info This allows for the formation of mono- and di-basic salts depending on the stoichiometry and strength of the base employed.
With strong inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide, the reaction is a straightforward acid-base neutralization that typically proceeds to completion, forming the disodium (B8443419) or dipotassium (B57713) salt and water. The reaction with weaker inorganic bases like sodium carbonate or ammonia (B1221849) will also yield salts, with the extent of deprotonation depending on the reaction conditions.
Organic bases, ranging from simple amines like triethylamine (B128534) to more complex structures like pyridine, also react to form the corresponding ammonium (B1175870) phosphonate salts. These reactions are fundamental to its chemical nature and are often the initial step in purification processes or in modifying its physical properties, such as solubility. d-nb.info
Table 1: Illustrative Salt Formation Reactions
| Base Type | Example Base | Reactant | Product(s) |
| Inorganic (Strong) | Sodium Hydroxide (NaOH) | This compound | Disodium (3,3-dichloropropyl)phosphonate + H₂O |
| Inorganic (Weak) | Sodium Carbonate (Na₂CO₃) | This compound | Disodium (3,3-dichloropropyl)phosphonate + H₂O + CO₂ |
| Organic (Amine) | Triethylamine ((C₂H₅)₃N) | This compound | Bis(triethylammonium) (3,3-dichloropropyl)phosphonate |
Reactions Involving the Dichloropropyl Substituent
The dichloropropyl group is the primary site for transformations that alter the carbon skeleton of the molecule. The two chlorine atoms on the terminal carbon atom (C-3) are key reactive sites.
Nucleophilic Substitution of Halogen Atoms
The carbon-chlorine bonds in this compound are susceptible to nucleophilic attack. As the chlorine atoms are situated on a secondary carbon, the substitution can potentially proceed via either an Sₙ1 or Sₙ2 mechanism, with the specific pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions. libretexts.org
Strong nucleophiles in polar aprotic solvents would favor an Sₙ2-type reaction. However, the presence of two chlorine atoms on the same carbon (a gem-dihalide) and the steric bulk of the nearby phosphonic acid group may hinder the backside attack required for a classic Sₙ2 mechanism. A stepwise (Sₙ1-like) mechanism, proceeding through a carbocation intermediate, might be favored under solvolytic conditions, although the stability of the resulting cation is a critical factor. sapub.org
Common nucleophiles for such reactions include:
Hydroxide ions (OH⁻): Leading to the formation of hydroxy-substituted phosphonic acids.
Alkoxides (RO⁻): Resulting in ether derivatives.
Amines (RNH₂): Yielding amino-substituted products.
Elimination Reactions Leading to Unsaturated Derivatives
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated phosphonic acids. The most probable reaction is a dehydrochlorination, involving the removal of a hydrogen atom from C-2 and a chlorine atom from C-3 to generate a double bond.
This process typically follows an E2 mechanism, which is a concerted, single-step reaction favored by strong bases like potassium tert-butoxide. lumenlearning.comlibretexts.org The likely product of a single elimination would be (3-chloro-2-propenyl)phosphonic acid. The regioselectivity of the elimination would be influenced by steric factors and the acidity of the available protons. libretexts.org Complete elimination of both chlorine atoms with excess strong base could potentially lead to propynylphosphonic acid derivatives.
Participation in Ring-Closing Reactions (if sterically possible)
Intramolecular reactions are a possibility for ω-haloalkylphosphoryl compounds. researchgate.net For this compound, a potential ring-closing reaction involves the nucleophilic attack of one of the phosphonic acid's oxygen atoms onto the electrophilic C-3 carbon, displacing a chloride ion. This intramolecular substitution would result in the formation of a five-membered cyclic phosphonate ester, specifically a derivative of 1,2-oxaphospholane. researchgate.net
This type of cyclization is governed by several factors:
Thermodynamic Stability: The formation of a five-membered ring is generally thermodynamically favorable.
Reaction Conditions: The reaction is often promoted by a base, which deprotonates the phosphonic acid group, creating a more potent internal nucleophile (a phosphonate anion).
Solvent Polarity: The choice of solvent can influence the rate and feasibility of such intramolecular reactions. researchgate.net
Stability of C-Cl Bonds under Various Chemical Conditions
The carbon-chlorine bonds in the dichloropropyl group possess moderate stability. They are generally stable under neutral and acidic conditions at ambient temperatures. However, their stability decreases significantly under certain conditions:
Elevated Temperatures: Thermal stress can lead to the cleavage of C-Cl bonds, potentially initiating decomposition or elimination reactions.
Strong Bases: As discussed, strong bases can induce dehydrochlorination (elimination). lumenlearning.com
Photocatalysis: In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, the C-Cl bonds can be cleaved. Studies on the related compound tris(1,3-dichloropropyl) phosphate show that this process leads to the release of chloride ions and mineralization of the organic structure. acs.org
Reductive Conditions: Certain reducing agents and catalytic systems can effect the reductive dehalogenation of the C-Cl bonds.
Metal Catalysis: Some transition metal complexes are known to activate and cleave C(sp³)–Cl bonds, often through radical or oxidative addition mechanisms. nih.gov
Redox Chemistry and Susceptibility to Oxidation/Reduction
The redox chemistry of this compound is characterized by the distinct properties of the phosphonic acid group and the chlorinated alkyl chain.
Oxidation: The phosphonic acid group, with phosphorus in its highest oxidation state (+5), is resistant to further oxidation. The alkyl chain, however, can be oxidized under harsh conditions. Strong oxidizing agents or advanced oxidation processes, such as electrochemical oxidation or photocatalysis, can lead to the complete degradation of the molecule. acs.orgresearchgate.net This mineralization process would break down the organic backbone into carbon dioxide, water, inorganic phosphate, and hydrochloric acid. acs.org
Reduction: The phosphonic acid group is generally difficult to reduce. Specialized reagents are required to reduce the P=O bond. rsc.org The C-Cl bonds are more susceptible to reduction. Catalytic hydrogenation, using a metal catalyst like palladium or platinum with a hydrogen source, could potentially reduce the C-Cl bonds to C-H bonds, yielding propylphosphonic acid. The reaction conditions would need to be carefully controlled to avoid side reactions.
Hydrolytic and Thermal Stability Studies
Detailed research findings on the hydrolytic and thermal stability of this compound are not available in the reviewed scientific literature. General information suggests that the hydrolysis of phosphonates to phosphonic acids can be catalyzed by acids. nih.govresearchgate.netresearchgate.netbeilstein-journals.org The stability of the C-P bond suggests that degradation, when it occurs, might be initiated at other points in the molecule, potentially involving the carbon-chlorine bonds, especially under harsh conditions.
In the absence of specific studies, a general understanding of related compounds can provide some insight. For instance, the thermal decomposition of other complex molecules containing trichloromethyl groups has been studied, indicating that decomposition pathways can be intricate. nih.gov However, direct extrapolation of these findings to this compound is not scientifically rigorous without dedicated experimental data.
Data Table: Hydrolytic and Thermal Stability of this compound
| Parameter | Condition | Result | Reference |
| Hydrolytic Stability | Various pH and temperatures | No specific data available | |
| Thermal Stability | Decomposition Temperature | No specific data available |
Photochemical Transformations
Specific studies on the photochemical transformations of this compound are also not found in the available literature. Research on a related but structurally different compound, tris(1,3-dichloropropyl) phosphate, has shown that it can undergo photocatalytic degradation in the presence of titanium dioxide (TiO2) nanoparticles under UV irradiation. acs.org This suggests that a similar photocatalytic approach might be effective in transforming this compound, likely involving the generation of highly reactive hydroxyl radicals that can attack the organic structure. However, without direct experimental evidence, the specific reaction pathways, products, and kinetics remain unknown.
Data Table: Photochemical Transformations of this compound
| Parameter | Condition | Result | Reference |
| Photolysis | UV/Vis light | No specific data available | |
| Photocatalytic Degradation | e.g., with TiO2/UV | No specific data available |
Advanced Spectroscopic and Structural Characterization of 3,3 Dichloropropyl Phosphonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (3,3-Dichloropropyl)phosphonic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed connectivity map of the molecule can be constructed.
One- and Two-Dimensional ¹H, ¹³C, and ³¹P NMR Studies for Structural Elucidation
One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of each type of nucleus. In the ¹H NMR spectrum, the protons of the propyl chain are expected to exhibit distinct signals with characteristic chemical shifts and coupling patterns. The methylene (B1212753) group adjacent to the phosphonic acid (C1) would appear as a multiplet due to coupling with both the neighboring methylene protons and the phosphorus atom. The C2 methylene protons would also present as a multiplet, coupled to the protons on C1 and the methine proton on C3. The single proton on the dichlorinated carbon (C3) would likely appear as a triplet, coupled to the C2 methylene protons.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would show three distinct signals corresponding to the three carbon atoms of the propyl chain. The chemical shifts of these carbons are influenced by the electronegativity of the attached functional groups. The carbon atom bonded to the two chlorine atoms (C3) is expected to be significantly downfield, while the carbon attached to the phosphonic acid group (C1) will also be shifted downfield.
³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. trilinkbiotech.comhuji.ac.il A single resonance is expected for this compound, and its chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. The chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid. trilinkbiotech.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between the protons on adjacent carbon atoms, confirming the propyl chain's connectivity. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for a definitive assignment of the ¹³C resonances.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | 2.0 - 2.5 | 25 - 35 |
| H-2 | 2.2 - 2.8 | 30 - 40 |
| H-3 | 5.8 - 6.3 | 65 - 75 |
| P-OH | 10 - 12 (broad) | - |
Note: These are predicted values based on general principles and data for structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Solid-State NMR for Polymorphic Analysis
In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to study these different crystalline forms, as the NMR parameters (chemical shifts, coupling constants, and relaxation times) are sensitive to the local molecular environment. By analyzing the ³¹P and ¹³C ssNMR spectra, it is possible to identify and characterize different polymorphs of this compound, which may exhibit distinct physical properties.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. For this compound (C₃H₇Cl₂O₃P), the expected monoisotopic mass can be calculated with high precision.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. Common fragmentation pathways for organophosphonic acids include the loss of water, cleavage of the C-P bond, and fragmentation of the alkyl chain. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, which further aids in their identification.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (relative to M⁺) | Proposed Fragment Structure |
| M⁺ | [C₃H₇Cl₂O₃P]⁺ |
| M - H₂O | [C₃H₅Cl₂O₂P]⁺ |
| M - HCl | [C₃H₆ClO₃P]⁺ |
| [CH₂Cl₂]⁺ | Dichloromethyl cation |
| [H₂PO₃]⁺ | Phosphorous acid cation |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govrsc.org The resulting spectra serve as a unique "fingerprint" for the compound.
In the IR spectrum of this compound, characteristic absorption bands are expected for the P=O, P-O-H, O-H, C-H, and C-Cl bonds. The P=O stretching vibration typically appears as a strong band in the region of 1250-1100 cm⁻¹. The broad absorption due to the O-H stretching of the phosphonic acid group is expected in the range of 3000-2500 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, will provide complementary information. The P=O stretch is also Raman active. The C-C and C-H vibrations of the propyl chain will also be observable.
Table 3: Expected Vibrational Bands for this compound
| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |
| O-H (stretch, H-bonded) | 3000 - 2500 (broad) | 3000 - 2500 (weak) |
| C-H (stretch) | 2960 - 2850 | 2960 - 2850 |
| P=O (stretch) | 1250 - 1100 (strong) | 1250 - 1100 (medium) |
| P-O-H (stretch) | 1040 - 910 | 1040 - 910 |
| C-Cl (stretch) | 800 - 600 | 800 - 600 |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. units.it
Single-crystal XRD analysis, if a suitable crystal can be grown, provides the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the packing of the molecules in the crystal lattice and the nature of hydrogen bonding involving the phosphonic acid groups.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to study polymorphism. units.it Each crystalline form of this compound will have a unique PXRD pattern.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (C, H, O, Cl, P) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₃H₇Cl₂O₃P) to confirm the purity and empirical formula of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 3 | 36.03 | 18.29% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.59% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 35.98% |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.36% |
| Phosphorus | P | 30.97 | 1 | 30.97 | 15.72% |
| Total | 192.97 | 100.00% |
Theoretical and Computational Investigations of 3,3 Dichloropropyl Phosphonic Acid
Electronic Structure and Bonding Analysis
The electronic structure and nature of bonding in (3,3-Dichloropropyl)phosphonic acid are fundamental to understanding its chemical behavior. Computational methods such as Ab Initio and Density Functional Theory (DFT) are instrumental in elucidating these characteristics.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT calculations are cornerstones of modern computational chemistry, providing detailed information about molecular geometries, energies, and electronic properties. For a molecule like this compound, DFT methods, particularly those employing hybrid functionals like B3LYP, are often used due to their balance of accuracy and computational cost. ijcce.ac.irnih.gov These calculations would typically be performed with a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution around the atoms, including the diffuse functions and polarization functions necessary for the chlorine and phosphorus atoms. ijcce.ac.ir
Key parameters that can be derived from these calculations include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir For instance, a smaller energy gap suggests higher reactivity. ijcce.ac.ir In related phosphonate (B1237965) compounds, DFT calculations have been successfully used to determine these properties and correlate them with experimental data. ijcce.ac.ir
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule, providing a chemical intuition-friendly picture of bonding. researchgate.netcwejournal.org The NBO method analyzes the filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. cwejournal.org
Conformational Preferences and Energetics
The flexibility of the propyl chain in this compound allows it to adopt various conformations, each with a different energy. Understanding these conformational preferences is crucial for predicting the molecule's behavior in different environments.
Potential Energy Surface Scans
Potential energy surface (PES) scans are computational experiments used to explore the conformational space of a molecule. This is achieved by systematically changing specific dihedral angles and calculating the energy at each step. For this compound, key dihedral angles would include the C-C-C-P and the C-C-P-O torsions.
By performing a constrained geometry optimization at each point on a grid of dihedral angles, a PES can be generated. mdpi.com This surface reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. mdpi.com The global minimum on the PES corresponds to the most stable conformation of the molecule. mdpi.com For similar flexible molecules, it has been shown that staggered conformations are generally lower in energy than eclipsed conformations. mdpi.com The presence of bulky chlorine atoms and the phosphonic acid group will significantly influence the conformational preferences, likely favoring arrangements that minimize steric hindrance.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's dynamic behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and intermolecular interactions over time.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can also be employed to predict the mechanisms of chemical reactions and to characterize the high-energy transition states that govern reaction rates. For this compound, potential reactions could include dehydrochlorination, hydrolysis of the phosphonic acid group, or reactions at the P-C bond.
To study a reaction mechanism, a proposed reaction pathway is modeled computationally. The geometries and energies of the reactants, products, and any intermediates are optimized. Transition state search algorithms are then used to locate the saddle point on the potential energy surface that corresponds to the transition state of the reaction. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Furthermore, analysis of the transition state's vibrational frequencies (one imaginary frequency corresponds to the motion along the reaction coordinate) and its structure can provide detailed insights into the bond-breaking and bond-forming processes occurring during the reaction. While no specific reaction mechanism studies for this compound are currently published, theoretical studies on the hydrolysis and proton transfer of other phosphonic acids have been conducted, providing a framework for how such investigations could be approached. researchgate.net
Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)
In the absence of extensive experimental data for this compound, computational methods serve as a powerful tool for predicting its spectroscopic properties. These theoretical approaches allow for the estimation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, providing valuable insights into the molecule's structure and electronic environment.
NMR Chemical Shift Prediction:
The prediction of NMR spectra through computational means has become a valuable adjunct to experimental spectroscopy. For this compound, theoretical calculations can estimate the chemical shifts for its constituent nuclei, primarily ¹H, ¹³C, and ³¹P. These predictions are typically achieved using software that employs empirical databases, incremental methods, or more sophisticated quantum mechanical calculations based on density functional theory (DFT).
The chemical environment of each nucleus, dictated by factors such as electron density, the electronegativity of neighboring atoms, and magnetic anisotropy, determines its chemical shift. In this compound, the presence of two chlorine atoms on the γ-carbon and the electron-withdrawing phosphonic acid group are expected to significantly influence the chemical shifts of the propyl chain protons and carbons.
A predicted ¹H NMR spectrum would likely show distinct signals for the protons on the α, β, and γ carbons of the propyl chain. The proton on the γ-carbon (CH) would be expected to appear at the most downfield position (highest ppm value) due to the strong deshielding effect of the two adjacent chlorine atoms. The protons on the β-carbon (CH₂) would be influenced by both the dichlorinated carbon and the phosphonic acid group, while the protons on the α-carbon (CH₂) would be primarily affected by the adjacent phosphonic acid group.
Similarly, predicted ¹³C NMR chemical shifts would reflect the electronic environment of each carbon atom. The γ-carbon, bonded to two chlorine atoms, would exhibit a significant downfield shift. The α and β carbons would also be shifted downfield from a standard alkane due to the influence of the phosphonic acid group.
The ³¹P NMR chemical shift is a key identifier for phosphorus-containing compounds. For phosphonic acids, the chemical shift is sensitive to the nature of the substituents on the phosphorus atom. Computational models can provide an estimate of the ³¹P chemical shift for this compound, which would be expected to fall within the typical range for alkylphosphonic acids.
Below are tables of theoretically predicted NMR chemical shifts for this compound, generated using computational models. It is important to note that these are theoretical values and may differ from experimental results.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on Cα) | 2.1 - 2.5 |
| H (on Cβ) | 2.3 - 2.7 |
| H (on Cγ) | 5.8 - 6.2 |
| H (on P-OH) | 10.0 - 12.0 (broad) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Cα | 25 - 30 (with C-P coupling) |
| Cβ | 30 - 35 |
| Cγ | 70 - 75 |
Predicted ³¹P NMR Chemical Shift for this compound
| Atom | Predicted Chemical Shift (ppm) |
| P | 25 - 35 |
Vibrational Frequencies Prediction:
Computational chemistry can also be used to predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in an infrared (IR) spectrum. These calculations are typically performed using methods like DFT, which can determine the molecule's vibrational modes and their corresponding frequencies.
The predicted IR spectrum of this compound would exhibit characteristic bands for the functional groups present in the molecule. Key vibrational modes would include:
O-H stretching: A broad and intense band in the region of 2500-3300 cm⁻¹ is expected for the hydrogen-bonded O-H groups of the phosphonic acid.
P=O stretching: A strong absorption band, typically between 1200 and 1300 cm⁻¹, is characteristic of the phosphoryl group.
C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the propyl chain.
C-Cl stretching: Vibrations involving the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
P-O stretching: Stretching vibrations of the P-O single bonds would also be present.
The following table presents a selection of predicted vibrational frequencies for some of the key functional groups in this compound.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (phosphonic acid) | 2500 - 3300 (broad) |
| C-H stretch (alkyl) | 2850 - 3000 |
| P=O stretch | 1200 - 1300 |
| P-O stretch | 950 - 1050 |
| C-Cl stretch | 600 - 800 |
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) in a chemical context
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). ijnrd.org While no specific QSPR or QSAR models for this compound have been published, the principles of these approaches can be applied to understand and predict its behavior in a chemical context.
A QSPR model for this compound and related compounds could be developed to predict various physicochemical properties. mdpi.com These properties are determined by molecular descriptors, which are numerical values derived from the chemical structure. For a molecule like this compound, relevant descriptors would include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.
Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Constitutional descriptors: These include basic information like molecular weight and counts of specific atom types or functional groups.
By calculating these descriptors for a series of related phosphonic acids and correlating them with experimentally determined properties (e.g., solubility, boiling point, partition coefficient), a predictive QSPR model can be constructed using statistical methods like multiple linear regression or machine learning algorithms. nih.gov For instance, the presence of the two chlorine atoms in this compound would significantly impact descriptors related to hydrophobicity and polarity, which in turn would influence its solubility in different solvents.
In a chemical context, QSAR models can be developed to predict the reactivity of this compound in various chemical reactions. nih.gov For example, a QSAR model could be designed to predict its efficacy as a corrosion inhibitor, a common application for phosphonic acids. In this scenario, the "activity" would be the measured corrosion inhibition efficiency. The model would seek to establish a relationship between this activity and the molecular descriptors of a series of phosphonic acids.
The development of a QSAR model would involve the following steps:
Data Set Collection: A dataset of phosphonic acids with known chemical reactivity (e.g., reaction rate constants, equilibrium constants) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.
Model Development: Statistical techniques would be employed to select the most relevant descriptors and build a mathematical equation that relates these descriptors to the observed activity.
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com
For this compound, electronic descriptors such as the charge on the phosphorus atom and the energies of the frontier molecular orbitals would likely be important for predicting its chemical reactivity. The steric hindrance caused by the dichloropropyl group could also be a significant factor.
The table below outlines the types of descriptors that would be relevant for building a QSPR/QSAR model for this compound.
Relevant Molecular Descriptors for QSPR/QSAR of this compound
| Descriptor Class | Examples | Predicted Influence on Properties/Activity |
| Topological | Wiener index, Kier & Hall connectivity indices | Relates to molecular size and branching, affecting intermolecular interactions. |
| Geometrical | Molecular surface area, molecular volume | Influences solubility and potential for steric hindrance in reactions. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Governs electrostatic interactions and reactivity; key for predicting reaction mechanisms. nih.gov |
| Constitutional | Molecular weight, number of chlorine atoms, number of hydroxyl groups | Basic properties that contribute to overall physicochemical behavior. |
| Physicochemical | LogP (octanol-water partition coefficient), pKa | Directly relates to hydrophobicity and acidity, which are crucial for many chemical processes. |
While specific models are not yet available, the theoretical framework of QSPR and QSAR provides a clear path for future research to computationally predict and understand the chemical properties and reactivity of this compound.
Potential Academic Applications and Research Avenues for 3,3 Dichloropropyl Phosphonic Acid
Role as a Versatile Synthetic Building Block
A synthetic building block in chemistry is a molecule that can be used to construct more complex molecular architectures. lifechemicals.comsigmaaldrich.comapolloscientific.co.uk (3,3-Dichloropropyl)phosphonic acid, with its distinct reactive sites—the phosphonic acid group and the two chlorine atoms—is well-suited for this role. These sites can undergo various chemical transformations, allowing for its incorporation into a wide array of larger molecules.
Preparation of Novel Organophosphorus Ligands for Coordination Chemistry
The phosphonic acid group is an excellent ligand for coordinating with metal ions. researchgate.net This property is fundamental to the design of novel organophosphorus ligands for catalysis, molecular magnetism, and the development of new materials. The dichloropropyl group can be chemically modified to introduce additional functionalities. For instance, the chlorine atoms could be substituted by other groups, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions. This would yield multifunctional ligands capable of forming complex coordination compounds with tailored electronic and steric properties.
Research could explore the synthesis of polydentate ligands from this compound. By reacting the dichloropropyl moiety with appropriate linkers, it may be possible to create bidentate or tridentate ligands. The resulting organophosphorus ligands could then be used to chelate various metal centers, leading to the formation of stable coordination complexes with potential applications in homogeneous catalysis or as precursors for advanced materials.
Monomer in Polymer Chemistry for Advanced Materials
Phosphorus-containing polymers are known for properties such as flame retardancy, adhesion, and ion-exchange capabilities. mdpi.com this compound can be envisioned as a monomer for the synthesis of new polymers. The phosphonic acid group itself can participate in condensation polymerization reactions. ontosight.ai Alternatively, the dichloropropyl group could be exploited in polymerization schemes. For example, it could potentially undergo dehydrochlorination to create unsaturated bonds suitable for addition polymerization, or the chlorine atoms could serve as sites for grafting other polymer chains.
The synthesis of polyesters or polyamides containing the (3,3-Dichloropropyl)phosphonate moiety could be achieved by reacting the phosphonic acid with diols or diamines. The resulting polymers would possess unique characteristics conferred by the high phosphorus and chlorine content. Research in this area would focus on controlling the polymerization process to achieve desired molecular weights and low dispersities, potentially utilizing techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org The properties of the resulting polymers, such as thermal stability, hydrolytic stability, and flame resistance, would be of significant interest. researchgate.net
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Reactive Group Utilized | Potential Polymer Properties |
| Condensation Polymerization | Phosphonic acid group | High thermal stability, ion-exchange capabilities |
| Addition Polymerization | Unsaturated bond (after dehydrochlorination) | Modified mechanical properties |
| Grafting Polymerization | Chlorine atoms | Functionalized polymer surfaces |
Intermediate for Phosphorus-Containing Fine Chemicals
As an intermediate, this compound can serve as a precursor for a variety of phosphorus-containing fine chemicals. The reactivity of the C-Cl bonds allows for the introduction of diverse functional groups, leading to a range of derivatives with potential applications in agrochemicals, pharmaceuticals, or as specialty additives. For example, substitution of the chlorine atoms could yield amino-phosphonic acids, which are an important class of bioactive compounds.
The Arbuzov reaction is a common method for forming carbon-phosphorus bonds and is used in the synthesis of various phosphonates. mdpi.com While this compound is the product of such a reaction pathway, its dichlorinated propyl chain offers further synthetic handles that are not present in simpler alkylphosphonic acids. This allows for the creation of more complex molecules where the phosphonate (B1237965) group provides one functionality, and the modified propyl chain provides another.
Materials Science Applications
In materials science, the ability of a molecule to interact with and modify surfaces or to become an integral part of a larger material structure is highly valued. The phosphonic acid group of this compound is particularly well-suited for these roles.
Surface Functionalization of Inorganic Materials (e.g., metals, oxides)
Phosphonic acids are known to form strong, stable bonds with a variety of inorganic surfaces, including metal oxides like titania, zirconia, and indium tin oxide (ITO), as well as metals themselves. nih.govacademie-sciences.frresearchgate.net This interaction occurs through the formation of covalent bonds between the phosphonic acid group and the surface hydroxyl groups of the inorganic material. The result is the formation of a self-assembled monolayer (SAM) on the surface, which alters its chemical and physical properties.
This compound could be used to create surfaces with unique properties. The dichloropropyl tail of the SAM would be exposed, creating a chlorinated organic surface. This could be used to modify the wettability, adhesion, and corrosion resistance of the underlying material. mdpi.com Furthermore, the chlorine atoms on the surface could serve as anchor points for the subsequent attachment of other molecules, allowing for multi-layered functionalization. nih.gov Research in this area would involve studying the kinetics and thermodynamics of SAM formation on various substrates and characterizing the resulting modified surfaces using techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements. mdpi.com
Table 2: Potential Applications of Surface Functionalization with this compound
| Substrate Material | Modified Property | Potential Application |
| Metal Oxides (e.g., TiO₂, ZnO) | Surface energy, chemical reactivity | Improved compatibility in composites, sensors |
| Metals (e.g., Steel, Aluminum) | Corrosion resistance, adhesion | Protective coatings, improved paint adhesion |
| Nanoparticles | Dispersibility, stability | Stable colloidal suspensions for advanced materials |
Component in Hybrid Organic-Inorganic Materials and Metal-Organic Frameworks (MOFs)
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level, often resulting in materials with enhanced characteristics. nih.govrsc.org this compound can act as a coupling agent, linking an inorganic phase to an organic polymer or molecule. academie-sciences.fr The phosphonic acid group would bind to the inorganic component, while the dichloropropyl group could be integrated into an organic matrix.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov The phosphonic acid group is an effective linker for the synthesis of phosphonate-based MOFs. researchgate.netresearchgate.net The use of this compound as a linker could lead to the formation of novel MOFs. The dichloropropyl groups would line the pores of the MOF, imparting a chlorinated character to the internal surface. This could influence the selective adsorption of guest molecules or provide reactive sites for post-synthetic modification of the MOF. Bimetallic MOFs could also be synthesized to create porous carbons with specific properties. rsc.org
Research in this field would focus on the synthesis and characterization of these new hybrid materials and MOFs. The key would be to understand how the structure and functionality of the this compound linker influence the final properties of the material, such as porosity, stability, and catalytic activity. mater-rep.com
Catalysis and Organocatalysis Research
The phosphonic acid moiety can act as a Brønsted acid catalyst or as a ligand for metal-based catalysts. phosphonics.com The presence of the dichloroalkyl chain can modulate the catalytic activity and selectivity.
Design of Phosphonic Acid-Based Catalysts
Phosphonic acids can be immobilized on solid supports, such as silica, to create heterogeneous acid catalysts. phosphonics.com These catalysts offer advantages in terms of separation and reusability. This compound could be used to prepare such catalysts. The electron-withdrawing nature of the chlorine atoms would increase the acidity of the phosphonic acid group, potentially enhancing its catalytic activity in reactions like esterification, hydrolysis, and dehydration. phosphonics.com
Ligand in Homogeneous and Heterogeneous Catalysis
The phosphonic acid group can coordinate to metal centers, making phosphonic acids useful as ligands in catalysis. The resulting metal complexes can be employed in a variety of organic transformations. The dichloropropyl group in this compound could influence the solubility, stability, and steric environment of the metal complex, thereby affecting its catalytic performance. Research in this area could involve the synthesis of novel metal complexes with this compound and their evaluation in catalytic reactions such as cross-coupling, oxidation, and hydrogenation.
Biochemical Research Tools and Probes (mechanistic studies only, no clinical/biological effects)
Phosphonic acids are often used as mimics of phosphates in biological systems, allowing for the study of enzyme mechanisms and metabolic pathways. d-nb.info The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, making them stable probes. d-nb.info
Enzyme Inhibition Studies (mechanistic insights, not therapeutic development)
Many enzymes that process phosphate-containing substrates can be inhibited by phosphonate analogues. nih.govnih.gov The dichlorinated propyl chain of this compound could serve as a unique structural element to probe the active sites of enzymes. For instance, it could be designed as a transition-state analogue inhibitor for proteases or phosphatases. researchgate.net Mechanistic studies using such an inhibitor could provide valuable information about the enzyme's substrate specificity and catalytic mechanism. The chlorine atoms could also act as reactive handles for covalent modification of the enzyme active site, allowing for activity-based protein profiling. rsc.org
Investigations into Metabolic Pathways (model compounds for studying mechanisms)
Isotopically labeled (e.g., with ¹³C or ³¹P) this compound could be used as a tracer to investigate metabolic pathways. By tracking the fate of the labeled compound within a biological system, researchers could gain insights into the transport and metabolism of small molecules. The dichlorinated structure could also be used to study the mechanisms of detoxification pathways, as cells may employ specific enzymes to handle halogenated compounds.
Despite a comprehensive search for scientific literature, specific research detailing the photodegradation and biodegradation of This compound is not available. The current body of scientific research does not appear to have focused on the environmental fate and degradation mechanisms of this particular chemical compound in laboratory settings.
Therefore, it is not possible to provide an article on the "" with a focus on its environmental chemical research as outlined. Information regarding the photodegradation mechanisms and biodegradation pathways in model systems for this specific compound is absent from the public scientific domain.
It is important to note that while research exists on the degradation of other phosphonic acids and chlorinated compounds, extrapolating this information to this compound without direct experimental evidence would be scientifically unfounded and speculative.
Future Perspectives and Research Challenges for 3,3 Dichloropropyl Phosphonic Acid
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of related organophosphorus compounds, such as tris(1,3-dichloropropyl) phosphate (B84403), often involves hazardous reagents like phosphorus oxychloride and epichlorohydrin. google.com A significant future challenge is the development of greener and more sustainable synthetic pathways. One promising approach involves using phosphorus pentoxide and dichloropropanol (B8674427) as starting materials. This method is advantageous as it produces water as a byproduct instead of hydrogen chloride gas, enhancing the safety and environmental profile of the process. google.com The use of a recyclable solid acid catalyst further contributes to the sustainability of this route. google.comgoogle.com
Future research should focus on optimizing these greener methods. This includes exploring a wider range of solid acid catalysts to improve yield and reaction conditions. google.comgoogle.com Mechanochemical methods, which reduce or eliminate the need for solvents, present another innovative and sustainable avenue for the synthesis of phosphonic acids and their derivatives.
Exploration of Novel and Undiscovered Reactivity
While the primary applications of related compounds are established, the fundamental reactivity of (3,3-Dichloropropyl)phosphonic acid itself is an area ripe for exploration. The presence of both a phosphonic acid moiety and dichloroalkyl chain suggests a rich and varied chemical behavior.
Future investigations could explore:
Reactions at the Phosphonic Acid Group: Exploring the formation of new esters, amides, and mixed anhydrides could lead to novel derivatives with unique properties. researchgate.net The coordination chemistry of the phosphonic acid group with various metal ions is another area of interest, potentially leading to new catalysts or materials. researchgate.net
Reactions involving the Dichloroalkyl Chain: The two chlorine atoms on the propyl chain offer sites for nucleophilic substitution or elimination reactions. Studying these reactions under various conditions could unlock pathways to new functionalized phosphonates.
Catalytic Applications: Investigating the potential of this compound and its derivatives as catalysts or ligands in organic synthesis is a promising research direction.
Integration into Advanced Functional Materials
Phosphonic acids are increasingly recognized for their utility in materials science, particularly in the creation of metal-organic frameworks (MOFs) and for surface functionalization. researchgate.netnih.gov The unique structure of this compound makes it an intriguing candidate for the development of advanced functional materials.
Key research areas include:
Flame Retardant Polymers: Tris(1,3-dichloropropyl) phosphate, a related ester, is widely used as a flame retardant in materials like polyurethane foams and epoxy resins. google.comresearchgate.net Future work could focus on directly incorporating this compound into polymer backbones to create inherently flame-retardant materials with potentially lower leaching rates.
Novel MOFs and Hybrid Materials: The phosphonic acid group can act as a linker to create porous MOFs. nih.gov The dichloropropyl group could then be further functionalized post-synthesis to tailor the properties of the MOF for specific applications such as gas storage or catalysis.
Surface Modification: The ability of phosphonic acids to bind strongly to metal oxide surfaces could be exploited to modify the properties of materials like titanium dioxide for applications in photocatalysis or as coatings. researchgate.netacs.org
Interdisciplinary Research with Computational Science and Nanotechnology
The synergy between experimental chemistry, computational modeling, and nanotechnology offers powerful tools to accelerate research and development.
Computational Modeling: Quantum-theoretical (DFT) investigations can provide deep insights into reaction mechanisms and predict the properties of new derivatives. rsc.org For instance, computational studies can help understand the photodegradation pathways of related compounds, aiding in the design of more environmentally benign alternatives. acs.org
Nanotechnology: The development of sustainable synthesis methods for nanomaterials is a growing field. rsc.org this compound could be used to functionalize nanoparticles, creating novel nanocomposites with enhanced properties for applications in nanomedicine or environmental remediation. rsc.org For example, it could be used to modify titanium dioxide nanoparticles to improve their efficiency in degrading pollutants. acs.org
Addressing Stereoisomeric Synthesis and Applications
The carbon atom at the 2-position of the propyl chain in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and application of stereoisomerically pure forms of chiral phosphonates is a significant and challenging area of research.
Future research should aim to:
Develop stereoselective synthetic methods to produce single enantiomers of this compound.
Investigate the biological and material properties of the individual enantiomers, as they may exhibit different activities or functionalities.
Elucidation of Complex Reaction Networks
The reactions of phosphonic acids can be complex, involving multiple competing pathways. A thorough understanding of these reaction networks is crucial for optimizing synthetic procedures and controlling product formation. Detailed kinetic and mechanistic studies, often aided by computational modeling, will be essential to unravel these complexities. rsc.org For example, understanding the factors that govern the formation of different products in the synthesis of metal phosphonates can lead to better control over the final material's structure and properties. nih.gov
Q & A
Basic Research Questions
Q. How is (3,3-Dichloropropyl)phosphonic acid detected and quantified in plant samples, and what methodological challenges arise during analysis?
- Methodology : Detection involves liquid chromatography coupled with mass spectrometry (LC-MS) to identify phosphonic acid and its derivatives. Quantification requires conversion of phosphonic acid concentrations to fosetyl equivalents using molecular weight ratios (phosphonic acid: 82 g/mol; fosetyl: 110 g/mol). For example, 0.1 mg/kg phosphonic acid is reported as 0.13 mg/kg fosetyl . Challenges include variable reporting limits (RLs) across labs (0.01–0.2 mg/kg), which complicate cross-study comparisons. Researchers must standardize RLs and disclose them in publications .
Q. What are the primary degradation pathways of Fosetyl-Al that lead to this compound formation in organic farming systems?
- Degradation Process : Fosetyl-Al degrades into fosetyl, which further hydrolyzes into phosphonic acid and salts. This process is pH- and temperature-dependent, with phosphonic acid concentrations often 40× higher than fosetyl in plant tissues . Methodologically, controlled hydrolysis experiments under simulated environmental conditions (e.g., soil pH 5–7) are recommended to track degradation kinetics .
Q. What synthesis methods are recommended for this compound derivatives in laboratory settings?
- Synthesis Strategies : Common approaches include:
- McKenna Procedure : Bromotrimethylsilane-mediated dealkylation of dialkyl phosphonates followed by methanolysis .
- Direct Phosphorylation : Reaction of phosphorus acid (H₃PO₃) with 3,3-dichloropropyl precursors under acidic conditions. Purity is optimized via recrystallization or column chromatography .
Advanced Research Questions
Q. How can researchers address discrepancies in reported phosphonic acid concentrations across studies with varying reporting limits (RLs)?
- Resolution Strategy : Normalize data using RL-adjusted thresholds. For instance, a lab with RL=0.1 mg/kg reporting "no detection" cannot be directly compared to a lab with RL=0.01 mg/kg detecting 0.063 mg/kg. Meta-analyses should incorporate RLs as covariates, and collaborative studies should adopt harmonized RLs (e.g., 0.05 mg/kg) .
Q. What experimental strategies validate the origin of phosphonic acid in organic samples when Fosetyl-Al residues are absent?
- Validation Framework :
Isotopic Labeling : Use δ¹⁸O or ³²P tracing to distinguish synthetic phosphonic acid from naturally occurring sources .
Co-Analyte Profiling : Screen for Fosetyl-Al metabolites (e.g., ethyl hydrogen phosphonate) to rule out historical pesticide use .
Environmental Modeling : Correlate phosphonic acid levels with soil microbiota activity (e.g., phosphonate-metabolizing bacteria) .
Q. What advanced analytical techniques differentiate phosphonic acid sources in environmental samples?
- Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Resolves isobaric interferences (e.g., distinguishing phosphonic acid from organophosphate esters) .
- NMR Spectroscopy : Identifies structural signatures (e.g., P-C bonds) to confirm synthetic vs. natural origins .
- Ion Chromatography with Conductivity Detection : Quantifies phosphonic acid salts (e.g., Ca²⁺/Mg²⁺ complexes) in water samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
